molecular formula C12H13NO2S2 B1597575 Ethyl 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 85716-87-6

Ethyl 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B1597575
CAS RN: 85716-87-6
M. Wt: 267.4 g/mol
InChI Key: UGKJYSQOLXXTJG-UHFFFAOYSA-N
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Description

Ethyl 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (ETBC) is an organosulfur compound that has been used in a variety of scientific research applications. ETBC is a colorless liquid that is soluble in water, alcohols, and ethers. It is a derivative of benzothiophene and has been used for its unique properties in synthetic organic chemistry, biochemistry, and pharmacology. ETBC has been used in the synthesis of a variety of organic compounds, as well as in the synthesis of novel drugs and biological agents. It is also used in the synthesis of a variety of polymers and other materials.

Scientific Research Applications

Photophysical Properties and Singlet Oxygen Activation

  • The compound has been explored for its photophysical properties and potential as a singlet oxygen sensitizer in photo-oxidation processes. This aspect of research highlights its application in developing photosensitizers for various chemical and biological processes (Amati et al., 2010).

Synthesis of Novel Heterocyclic Compounds

  • Ethyl 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate serves as a precursor in the synthesis of benzothieno[2,3-d]pyrimidine derivatives. These derivatives have shown potential hypnotic activity, demonstrating the compound's utility in creating new chemical entities for pharmacological evaluation (Ghorab et al., 1995).

Antimicrobial and Anti-inflammatory Agents

  • Its transformation into different derivatives has been studied for antimicrobial and anti-inflammatory applications, showcasing its versatility in drug development (Narayana et al., 2006).

Radioprotective Character Evaluation

  • Derivatives of Ethyl 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have been assessed for their radioprotective characteristics, indicating its potential use in protecting against radiation damage (Heiba et al., 1997).

Anticancer Activity

  • Its conversion to various chemical structures has facilitated the discovery of new apoptosis-inducing agents, particularly in breast cancer research. This underscores its role in the development of novel therapeutic agents for cancer treatment (Gad et al., 2020).

properties

IUPAC Name

ethyl 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-2-15-12(14)10-8-5-3-4-6-9(8)17-11(10)13-7-16/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKJYSQOLXXTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381495
Record name ethyl 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS RN

85716-87-6
Record name Benzo[b]thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-isothiocyanato-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85716-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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